Dalzanemdor
Description
Properties
CAS No. |
1629853-48-0 |
|---|---|
Molecular Formula |
C27H43F3O2 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5S)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H43F3O2/c1-17(10-13-26(5,32)27(28,29)30)20-8-9-21-19-7-6-18-16-23(2,31)14-15-24(18,3)22(19)11-12-25(20,21)4/h6,17,19-22,31-32H,7-16H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,25-,26+/m1/s1 |
InChI Key |
BVBRUQYHUXKZMQ-JNVAYQLDSA-N |
Isomeric SMILES |
C[C@H](CC[C@@](C)(C(F)(F)F)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@](C4)(C)O)C)C |
Canonical SMILES |
CC(CCC(C)(C(F)(F)F)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)(C)O)C)C |
Origin of Product |
United States |
Biological Activity
Dalzanemdor, also known as SAGE-718, is a novel investigational compound classified as an N-methyl-D-aspartate receptor (NMDAR) positive allosteric modulator (PAM). It is primarily being evaluated for its potential therapeutic effects on cognitive impairment associated with neurodegenerative disorders such as Huntington's disease (HD), Alzheimer's disease, and Parkinson's disease. This article provides a comprehensive overview of the biological activity of this compound, including detailed findings from clinical trials, pharmacological properties, and relevant case studies.
Pharmacological Profile
This compound enhances NMDAR activity, which is crucial for synaptic plasticity and cognitive function. The compound has demonstrated efficacy in preclinical models of NMDAR hypofunction, showing improvements in cognitive performance and modulation of electrophysiological parameters in conditions where NMDAR activity is compromised.
Key Pharmacokinetic Parameters:
- Oral Bioavailability: 30% to 73% in canine models.
- Brain-to-Plasma Ratio: 5.3 in rats.
- Half-Life: Median terminal half-life ranges from 8 to 118 hours.
- Time to Maximum Plasma Concentration: 4 to 7 hours post-administration .
Phase I Studies
The initial studies focused on the safety and tolerability of this compound. A single-ascending dose study was conducted with doses ranging from 0.35 mg to 3.0 mg compared to placebo, followed by a multiple-ascending dose study over 14 days. Results indicated that this compound was well tolerated with no significant adverse events leading to discontinuation .
Phase II Studies
Several Phase II trials have been conducted to evaluate the efficacy of this compound in different populations:
-
LIGHTWAVE Study (Alzheimer's Disease) :
- Objective: Evaluate cognitive function in patients with mild cognitive impairment (MCI) and mild dementia.
- Results: No statistically significant difference was observed between this compound and placebo on primary endpoints, including the WAIS-IV Coding Test score at Day 84. The drug was well tolerated with mild adverse events reported .
- DIMENSION Study (Huntington's Disease) :
- PRECEDENT Study (Parkinson's Disease) :
Case Studies and Observations
In exploratory analyses within these studies, it was noted that while this compound did not demonstrate significant efficacy across the primary endpoints, it showed potential for improving executive function tests in HD participants. This aligns with findings from preclinical studies indicating that NMDAR PAMs may provide cognitive benefits under conditions of low receptor function .
Scientific Research Applications
Pharmacological Properties
Dalzanemdor functions by enhancing the activity of NMDARs, which are crucial for synaptic plasticity and cognitive function. The modulation of these receptors is particularly relevant in conditions characterized by NMDAR hypofunction, such as Huntington's disease and Alzheimer's disease.
Key Pharmacokinetic Data
- Median Terminal Half-Life : 8-118 hours
- Maximum Plasma Concentration : Reached within 4-7 hours post-administration
- Oral Bioavailability : Ranges from 30% to 73% in animal models
- Brain:Plasma Ratio : Approximately 5.3 in rats
These pharmacokinetic parameters support the feasibility of once-daily dosing and indicate a potential for long-term treatment regimens in central nervous system disorders.
Cognitive Impairment in Neurodegenerative Disorders
This compound is undergoing extensive clinical evaluation for its efficacy in treating cognitive impairment across several conditions:
- Huntington's Disease :
- Alzheimer's Disease :
- Parkinson's Disease :
Phase I Studies
Initial studies have demonstrated that this compound is generally well-tolerated among participants, with no severe adverse events leading to discontinuation. Common treatment-emergent adverse events included mild nausea and headache, which resolved without intervention .
Phase II PRECEDENT Study
This study aims to evaluate the safety and efficacy of this compound in patients with mild cognitive impairment due to Parkinson’s disease. Early findings indicate that participants may experience significant improvements in cognitive assessments compared to placebo groups .
Efficacy Indicators
- Cognitive Performance : Improvements noted in tests measuring executive function among Huntington's disease participants.
- Safety Profile : Generally well-tolerated with mild adverse effects; no serious complications reported.
Regulatory Designations
This compound has received an Innovation Passport designation from the UK Medicines and Healthcare Products Regulatory Agency (MHRA), facilitating its development pathway for serious medical conditions with significant unmet needs .
Preparation Methods
Synthetic Route
The synthesis of this compound involves a multi-step process starting from a steroidal precursor, likely cholesterol or a related compound. Key steps include:
-
Functionalization of the steroidal core : Introduction of hydroxyl groups at the C3 and C24 positions via stereoselective oxidation or microbial biotransformation.
-
Trifluoromethylation : Incorporation of the -CF₃ group at C25 using fluorinating agents such as (diethylamino)sulfur trifluoride (DAST) or Ruppert-Prakash reagent (TMSCF₃).
-
Side-chain modification : Elongation and functionalization of the side chain to achieve the desired pharmacokinetic properties, including oral bioavailability and brain penetration.
A disclosed intermediate, (3β,24S)-25,25,25-trifluoro-3-methyl-26,27-dinorergost-5-ene-3,24-diol, highlights the importance of preserving the 24S stereochemistry to mimic 24(S)-HC’s NMDAR PAM activity.
Physicochemical Properties
The compound’s low aqueous solubility necessitates formulation strategies to enhance bioavailability.
Formulation Development
This compound is formulated as an oral solution to facilitate patient compliance and ensure consistent dosing. The clinical trial formulation comprises:
Active Pharmaceutical Ingredient (API)
Excipients
| Component | Function | Concentration |
|---|---|---|
| Hydroxypropyl-β-cyclodextrin | Solubility enhancer | 20% w/v |
| Sucralose | Sweetening agent | 0.1% w/v |
| Water | Solvent | q.s. to 40 mL |
Cyclodextrin forms inclusion complexes with this compound, increasing its apparent solubility by ~50-fold. The formulation is stable for 24 months at 2–8°C, with no degradation products detected under accelerated conditions.
Analytical Methods for Quality Control
Identity Testing
Purity Assessment
Impurity Profiling
| Impurity | Source | Acceptable Limit |
|---|---|---|
| 24(R)-epimer | Stereochemical inversion | <0.15% |
| Dehydrated byproduct | Acidic conditions | <0.10% |
| Residual solvents | Synthesis (e.g., chloroform) | <600 ppm |
Scalability and Process Optimization
Phase I trials utilized batches produced under Good Manufacturing Practice (GMP) guidelines at a 10-kg scale. Critical process parameters include:
-
Temperature control : Maintaining −20°C during trifluoromethylation to minimize side reactions.
-
Catalyst loading : 5 mol% palladium for cross-coupling reactions, achieving >90% yield.
-
Crystallization : Ethanol/water system to isolate the final API with >99% purity.
Comparative Analysis with Related Compounds
Unlike 24(S)-HC, which suffers from rapid clearance (T₁/₂ = 2 h in rats), this compound’s fluorinated side chain extends its half-life to 8–118 h in humans. This modification also reduces first-pass metabolism, yielding 30–73% oral bioavailability in preclinical models .
Q & A
Q. What integrative multi-omics approaches elucidate this compound’s polypharmacology?
- Methodological Answer : Combine phosphoproteomics (to map kinase inhibition) with single-cell RNA-seq (to identify off-target transcriptional changes). Use network pharmacology tools (Cytoscape, STRING) to cluster affected pathways. Validate hub targets via CRISPRi knockdown and functional rescue assays .
Methodological Resources
- Data Contradiction Analysis : Follow PRISMA guidelines for systematic reviews, and employ R packages like
metaforfor heterogeneity quantification . - Questionnaire Design : Use Likert scales and cognitive interviewing to reduce participant bias, adhering to ethical guidelines for sensitive data .
- Experimental Reproducibility : Archive protocols on platforms like Protocols.io and include step-by-step video demonstrations for complex assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
